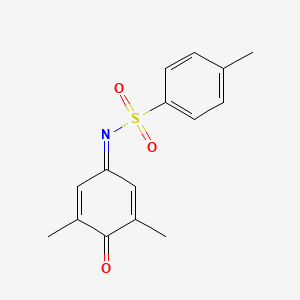

N-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide

Descripción

N-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide is a quinoid compound that belongs to a large family of quinoid derivatives. These compounds are known for their presence in natural products, endogenous biochemical substances, medicines, and the environment. They can also be formed as a result of the metabolism of aromatic compounds . Quinoid compounds are highly active metabolites and can exhibit both harmful and beneficial biological activities .

Propiedades

IUPAC Name |

N-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-10-4-6-14(7-5-10)20(18,19)16-13-8-11(2)15(17)12(3)9-13/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYMCAJJJVGOGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide involves the reaction of N-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)urea with various reagents. For instance, it can be synthesized by reacting with potassium thiocyanate to yield 6-(carbamoylamino)-3-hydroxy-2,4-dimethylphenyl thiocyanate, or with thiourea to produce 5-hydroxy-4,6-dimethyl-2H-1,3-benzoxathiol-2-one . The reaction conditions typically involve the use of ethanol and hydrochloric acid to achieve high yields .

Análisis De Reacciones Químicas

N-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including halogenation and substitution reactions. Halogenation can introduce up to four halogen atoms into the compound, with the degree of halogenation controlled by varying the reaction conditions . The presence of bulky substituents can significantly reduce the degree of halogenation . Common reagents used in these reactions include halogens and thiourea . Major products formed from these reactions include halogenated derivatives and benzoxathiol derivatives .

Aplicaciones Científicas De Investigación

N-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide has diverse scientific research applications. It is used in the synthesis of pharmacologically active compounds, such as 1,3-benzoxathiol-2-one derivatives, which exhibit antioxidant, antiviral, antibacterial, and antifungal properties . Additionally, quinoid compounds, including this one, are studied for their cytoprotective, anti-inflammatory, and redox-modifying activities . These properties make them valuable in medicinal chemistry and drug development.

Mecanismo De Acción

The mechanism of action of N-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide involves its interaction with molecular targets and pathways related to redox status and electrophilicity . The compound’s biological activity is influenced by its chemical structure, particularly the substituents on the nitrogen atom and the quinoid ring . These factors determine its cytotoxic, immunotoxic, and carcinogenic properties, as well as its potential as a cytoprotectant and anti-inflammatory agent .

Comparación Con Compuestos Similares

Similar compounds to N-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide include other quinoid derivatives such as N-(2-bromo-3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide . These compounds share similar structural features and undergo comparable chemical reactions. the presence of different substituents can significantly alter their biological activities and chemical reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.